

Physicochemical properties of 5-Acetyl-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No.: B196252

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Acetyl-2,3-dihydrobenzo[b]furan**

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties of **5-Acetyl-2,3-dihydrobenzo[b]furan** (CAS No: 90843-31-5). The information is compiled from various sources and includes both experimental and predicted data to facilitate research and development activities. Standard experimental protocols for determining key properties are also detailed.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Acetyl-2,3-dihydrobenzo[b]furan**. It is critical to distinguish between experimentally determined values and computationally predicted values, as indicated in the "Data Type" column.

Property	Value	Data Type
IUPAC Name	1-(2,3-dihydro-1-benzofuran-5-yl)ethanone	-
Synonyms	5-Acetyl-2,3-dihydrobenzofuran, 5-Acetylcoumaran	-
CAS Number	90843-31-5	-
Molecular Formula	C ₁₀ H ₁₀ O ₂	-
Molecular Weight	162.19 g/mol	-
Physical Form	White to off-white solid	Experimental
Melting Point	56-59 °C	Experimental
Boiling Point	120-121 °C at 15 mmHg	Experimental
Density	1.149 ± 0.06 g/cm ³	Predicted
LogP (o/w)	1.92	Predicted
Water Solubility	Data not readily available	-
pKa	Data not readily available	-

Note: Predicted values are computationally derived and should be confirmed by experimental measurement for critical applications.

Hazard and Safety Information

For safe handling in a laboratory setting, the following hazard information should be noted:

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are standard procedures applicable to solid organic compounds like **5-Acetyl-2,3-dihydrobenzo[b]furan**.

Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus (e.g., Vernier Melt Station or similar).

Methodology:

- Sample Preparation: Ensure the **5-Acetyl-2,3-dihydrobenzo[b]furan** sample is completely dry and finely powdered. Transfer a small amount to a watch glass and crush any large crystals.
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The sample height should be approximately 2-3 mm.
- Apparatus Setup: Insert the loaded capillary tube into a sample slot in the heating block of the apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (5-10 °C/min) to determine a rough melting range. Allow the apparatus to cool before proceeding.
- Accurate Measurement: Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

- Slow Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
- Observation and Recording:
 - Record the temperature (T_1) at which the first droplet of liquid becomes visible.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range from T_1 to T_2 . For a pure compound, this range is typically narrow (0.5-1.5 °C).

Octanol-Water Partition Coefficient (LogP) Determination

This protocol details the classic shake-flask method for determining the LogP (or LogD at a specific pH, such as 7.4) of a compound.

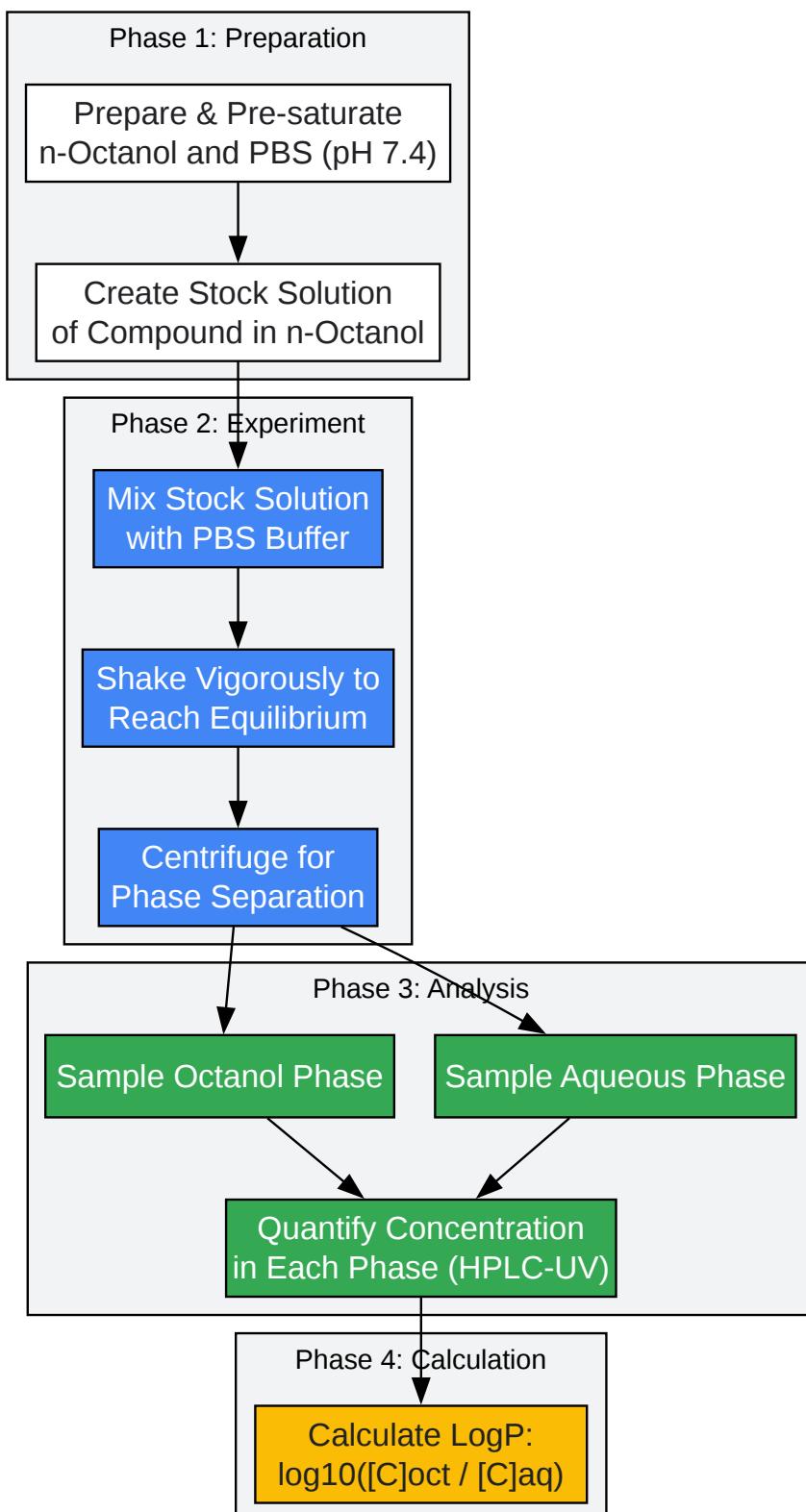
Methodology:

- Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the solvents by mixing equal volumes of PBS and n-octanol in a separatory funnel, shaking vigorously for 24 hours, and allowing the phases to separate completely.
- Stock Solution: Prepare a stock solution of **5-Acetyl-2,3-dihydrobenzo[b]furan** in the pre-saturated n-octanol.
- Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.
- Equilibration: Seal the vial and shake it vigorously for a fixed period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

- Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the aqueous and organic phases.
- Sampling: Carefully withdraw an aliquot from the upper n-octanol layer and another from the lower aqueous layer.
- Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$

Aqueous Solubility Determination

This protocol describes the thermodynamic shake-flask method for measuring the equilibrium solubility of a compound in an aqueous buffer.


Methodology:

- System Preparation: Add an excess amount of solid **5-Acetyl-2,3-dihydrobenzo[b]furan** to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the suspension to settle. To remove undissolved solids, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., a 0.22 µm PVDF filter).

- Sample Preparation: Take a precise volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
- Reporting: The aqueous solubility is reported in units such as mg/mL or μ M, specifying the temperature and pH of the buffer.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (LogP) using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask LogP Determination.

- To cite this document: BenchChem. [Physicochemical properties of 5-Acetyl-2,3-dihydrobenzo[b]furan]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b196252#physicochemical-properties-of-5-acetyl-2-3-dihydrobenzo-b-furan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com